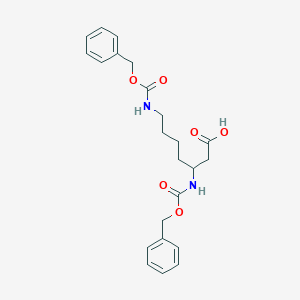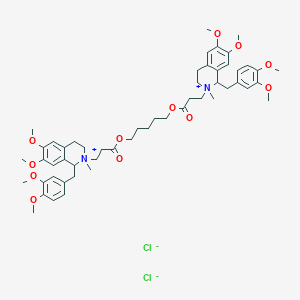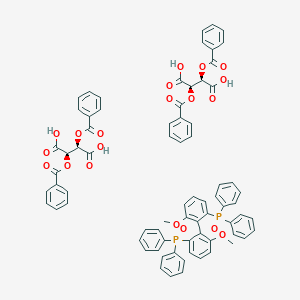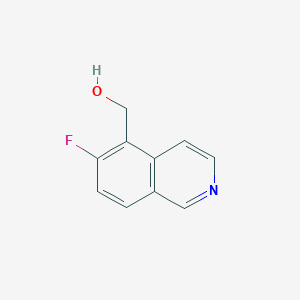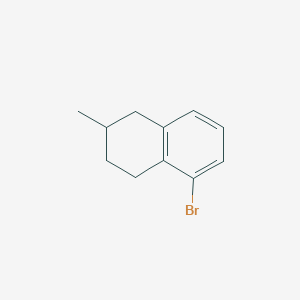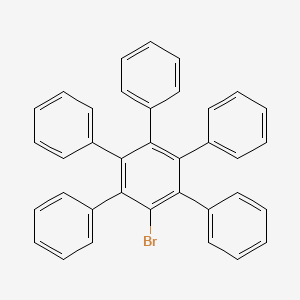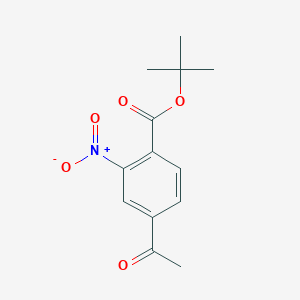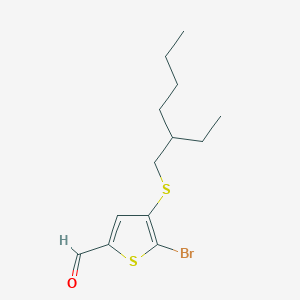
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C13H19BrOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and an ethylhexylthio group attached to the thiophene ring. This compound is used as a building block in the synthesis of various organic materials, particularly in the field of organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of n-butyllithium (n-BuLi) and dimethylformamide (DMF) as reagents . The reaction is carried out under an inert atmosphere, usually at low temperatures, to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in organic electronics.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include substituted thiophenes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of ultra-narrow band-gap non-fullerene acceptors (NFAs) such as IEICO, IEICO-4F, and IEICO-4Cl.
Material Science: It is employed in the development of new materials with specific electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the aldehyde group are particularly reactive, allowing the compound to undergo substitution, oxidation, and reduction reactions. These reactions enable the formation of larger conjugated systems, which are essential for its applications in organic electronics .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar in structure but lacks the ethylhexylthio group.
3-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the bromine atom.
4-Bromo-2-thiophenecarboxaldehyde: Similar but with different substitution patterns on the thiophene ring.
Uniqueness
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde is unique due to the presence of the ethylhexylthio group, which imparts specific electronic properties to the compound. This makes it particularly useful in the synthesis of materials for organic electronics, where precise control over electronic properties is essential .
Propriétés
Formule moléculaire |
C13H19BrOS2 |
|---|---|
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
5-bromo-4-(2-ethylhexylsulfanyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H19BrOS2/c1-3-5-6-10(4-2)9-16-12-7-11(8-15)17-13(12)14/h7-8,10H,3-6,9H2,1-2H3 |
Clé InChI |
BJTWDRHWCCZWTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CSC1=C(SC(=C1)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


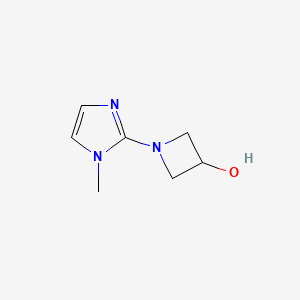
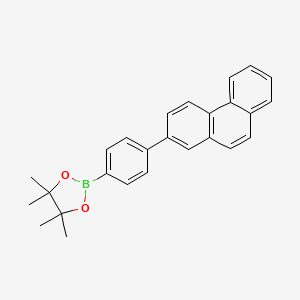

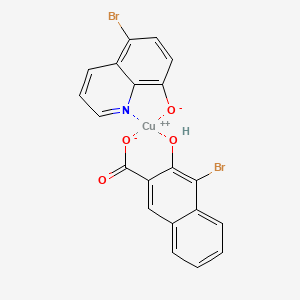
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B12824147.png)
